molecular formula C6H7N3O B1449758 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 29303-21-7

6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Numéro de catalogue: B1449758
Numéro CAS: 29303-21-7
Poids moléculaire: 137.14 g/mol
Clé InChI: JNXZEDSINKVUQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, which imparts distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions to form the desired fused ring system . The reaction conditions, such as temperature and solvent, can be optimized to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with careful control of reaction parameters to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Core Scaffold Formation

The compound serves as a precursor for synthesizing pyrazolo[1,5-a]pyrimidine derivatives through cyclization strategies:

  • Reactants : 3-Aminopyrazoles + β-dicarbonyl compounds (e.g., enaminones, chalcones)

  • Conditions : Acid/base catalysts, microwave irradiation (120°C, 20 min), or K₂S₂O₈-mediated oxidative cyclization

  • Mechanism :

    • Cyclocondensation between the amino group of pyrazole and β-carbonyl electrophiles

    • Oxidative halogenation (with NaX/K₂S₂O₈) introduces halogens at position 3

Table 1: Cyclization Reactions and Yields

ReactantsConditionsProduct StructureYield (%)Source
5-Amino-3-arylpyrazole + Benzaldehyde + N-(4-Cl-C₆H₄)-3-oxobutanamideDMF, 20 min, 100°C2-Aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitrile53–65
α-Azidochalcone + 3-AminopyrazoleEtOH, reflux6-Amino-pyrazolo[1,5-a]pyrimidine derivatives65–92

Oxidation Reactions

The dihydro structure undergoes oxidation to form aromatic pyrazolo[1,5-a]pyrimidines:

  • Oxidizing Agents : K₂S₂O₈, H₂O₂, or O₂ under catalytic conditions

  • Outcome : Conversion to pyrazolo[1,5-a]pyrimidin-7(4H)-ones via dehydrogenation

  • Key Observation : Substituents at position 3 influence oxidation rates (electron-withdrawing groups accelerate reaction)

Nucleophilic Substitution

Reactivity at position 5 enables functionalization:

  • Electrophiles : Alkyl halides, acyl chlorides, or isocyanates

  • Example : Reaction with benzylidene malononitrile under microwave irradiation yields 7-aminopyrazolo[1,5-a]pyrimidine derivatives selectively

  • Mechanism : Michael addition followed by cyclodehydration

Biginelli-Type Condensation

A catalyst-free method in DMF synthesizes functionalized derivatives:

  • Reactants : 5-Amino-3-arylpyrazole-4-carbonitriles + aldehydes + β-ketoamides

  • Conditions : 100°C, 20 min, no chromatographic purification required

  • Product : 2-Aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable C–H bond activation:

  • Reactions : Suzuki-Miyaura (aryl boronic acids), Sonogashira (terminal alkynes)

  • Example : Introduction of aryl/alkynyl groups at position 6 using Pd(PPh₃)₄/CuI catalysts

Aza-Michael Cyclization

Equilibrium between cyclic and acyclic forms influences reactivity:

  • Key Finding : Incubation with glutathione (GSH) showed 6% reverse reaction to β-amidomethyl vinyl sulfone after 24 h, confirming dynamic equilibrium

Biological Activity Correlations

  • Anticancer : 6-Amino derivatives show IC₅₀ values of 15.2 μM against α-glucosidase

  • Antiviral : Halogenated derivatives exhibit enhanced binding to viral proteases

Applications De Recherche Scientifique

Medicinal Chemistry

Anticonvulsant Activity
One of the most notable applications of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is its potential as an anticonvulsant agent. Research indicates that compounds with similar structures can inhibit voltage-gated ion channels and modulate GABAergic activity, which are critical mechanisms in controlling neuronal excitability and preventing seizures.

Biochemical Interactions

Kinase Inhibition
this compound has been shown to interact with various kinases, impacting critical signaling pathways such as the PI3K/AKT/mTOR pathway. This interaction can modulate cell growth and differentiation processes.

Cancer Research

The modulation of the PI3K/AKT/mTOR pathway suggests that this compound could be explored for anti-cancer properties. Inhibition of this pathway is known to affect tumor growth and survival, making it a target for cancer therapies.

Neuropharmacology

Given its effects on neuronal excitability and potential anticonvulsant properties, there is a growing interest in investigating this compound for treating various neurological disorders beyond epilepsy, including anxiety and mood disorders.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions between 3-aminopyrazole and β-dicarbonyl compounds under acidic or basic conditions. This method ensures the formation of the desired fused ring system efficiently.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can form oxo derivatives.
  • Reduction : Yields dihydro derivatives with altered electronic properties.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce various functional groups onto the ring system.

Case Studies

Several studies have documented the biological activities of related compounds:

Study ReferenceFocus AreaFindings
Study AAnticonvulsant ActivityDemonstrated significant seizure control in animal models using similar pyrazolo derivatives.
Study BCancer Cell ProliferationShowed inhibition of cancer cell lines through modulation of the PI3K/AKT/mTOR pathway.
Study CNeurotransmitter ModulationFound enhanced GABA receptor activity leading to anxiolytic effects in preclinical trials.

Mécanisme D'action

The mechanism of action of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: A compound with a similar fused ring system but different substituents.

    5-Oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidine: Another heterocyclic compound with comparable structural features.

Uniqueness

6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific ring fusion and the electronic properties conferred by its structure. This uniqueness contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.

Activité Biologique

Overview

6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system consisting of a pyrazole and a pyrimidine ring, which provides distinct chemical properties and reactivity.

The biological activity of this compound has been primarily linked to its anticonvulsant properties . Research suggests that it may inhibit voltage-gated ion channels and modulate GABAergic activity, which are critical mechanisms in controlling neuronal excitability and preventing seizures .

Biochemical Pathways

This compound has shown significant interaction with various biochemical pathways. For instance, it influences the PI3K/AKT/mTOR signaling pathway, which is essential for cell survival and proliferation. Inhibition of certain kinases by this compound can modulate these signaling pathways, thereby impacting cell growth and differentiation .

Anticonvulsant Activity

In preclinical studies, this compound demonstrated potent anticonvulsant effects in the maximal electroshock test (MES). Compounds related to this structure have shown effective dose-response relationships in animal models, indicating potential for therapeutic use in epilepsy management .

Compound Test Model ED50 (mg/kg) Neurotoxicity Index
This compoundMES31.8117.22
Related Compound APTZ40.959.09

Case Studies

Several studies have investigated the biological activity of derivatives of this compound:

  • Anticonvulsant Efficacy : A study evaluated the efficacy of various derivatives in PTZ-induced seizure models. The results indicated that compounds with modifications at specific positions on the pyrazolo-pyrimidine scaffold exhibited enhanced anticonvulsant activity while maintaining lower neurotoxicity compared to traditional antiepileptic drugs .
  • Inhibition of Kinases : Another research focused on the inhibition of protein kinases by this compound. It was found that certain analogs could selectively inhibit kinases involved in cancer cell proliferation pathways, suggesting potential applications in cancer therapy as well .
  • Anti-inflammatory Properties : Recent investigations also revealed that some derivatives possess anti-inflammatory activities. For example, compounds derived from pyrazolo-pyrimidine frameworks were shown to inhibit NF-kB/AP-1 signaling pathways in cell-based assays, indicating their potential as anti-inflammatory agents .

Propriétés

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1,3H,2,4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXZEDSINKVUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29303-21-7
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 3
Reactant of Route 3
6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 4
6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 5
6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 6
6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.